![molecular formula C30H33N3O5S B12584072 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine CAS No. 548485-18-3](/img/structure/B12584072.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine is a chemical compound that features a triphenylmethyl (trityl) group, which is widely recognized for its use in organic synthesis as a protective group. This compound is a peptide derivative, incorporating the amino acids valine and glycine, and is often utilized in various chemical processes due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine typically involves the protection of amino acids using the triphenylmethyl group. The trityl group is introduced to protect functional groups such as thiols, amines, and alcohols during peptide synthesis. The procedures of mixed anhydrides and activated esters can be employed to prepare trityl peptides. The reaction conditions often involve the use of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of trityl moieties in peptide synthesis is well-established, and the industrial processes would involve scaling up these methods while ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine can undergo various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions.
Reduction: Reductive cleavage of the trityl group can be achieved using lithium/naphthalene in tetrahydrofuran (THF).
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium/naphthalene in THF is commonly used for reductive cleavage.
Substitution: Various nucleophiles can be used to substitute the trityl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive cleavage of the trityl group would yield the deprotected peptide .
Aplicaciones Científicas De Investigación
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine has several scientific research applications, including:
Chemistry: Used as a protective group in peptide synthesis and other organic reactions.
Biology: Employed in the study of peptide interactions and protein synthesis.
Industry: Utilized in the production of specialized peptides and other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine involves the protection of functional groups during chemical reactions. The trityl group acts as a protective moiety, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex peptides and other compounds .
Comparación Con Compuestos Similares
Similar Compounds
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine: Another peptide derivative with similar protective properties.
Triphenylmethyl chloride: Commonly used as a reagent for introducing the trityl group in organic synthesis.
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine is unique due to its specific combination of amino acids and the presence of the trityl group. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in organic and peptide chemistry .
Propiedades
Número CAS |
548485-18-3 |
|---|---|
Fórmula molecular |
C30H33N3O5S |
Peso molecular |
547.7 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C30H33N3O5S/c1-21(2)28(29(38)32-18-25(34)31-19-27(36)37)33-26(35)20-39-30(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,21,28H,18-20H2,1-2H3,(H,31,34)(H,32,38)(H,33,35)(H,36,37)/t28-/m0/s1 |
Clave InChI |
JLXGKTCIAOPFJX-NDEPHWFRSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
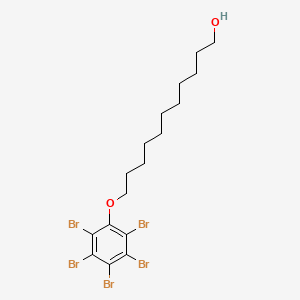
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
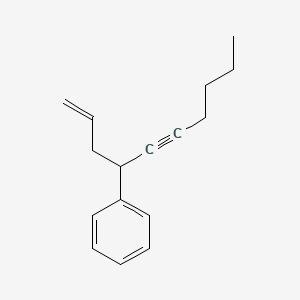
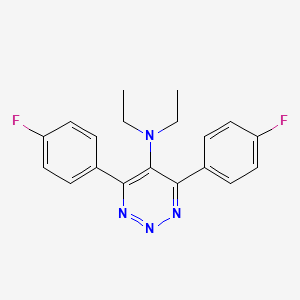
![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)

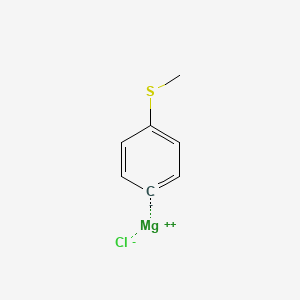

![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
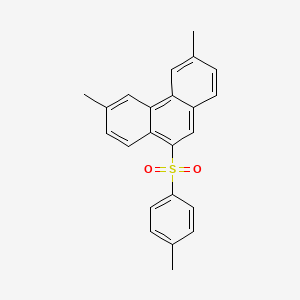
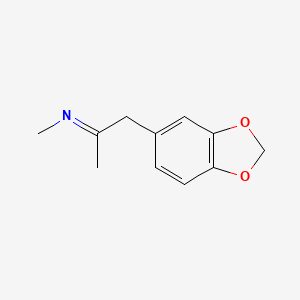
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
